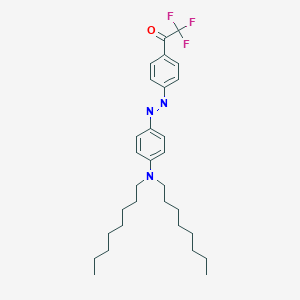

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azobenzene derivatives, including 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, often involves coupling reactions and precise control over the introduction of functional groups to achieve the desired molecular structure. Studies have detailed methodologies for creating azobenzene derivatives tailored for specific functions, highlighting the importance of synthesis techniques in determining the compound's properties and applications (Mori, Niwa, & Toyoshi, 1981).

Molecular Structure Analysis

The molecular structure of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene has been characterized using various spectroscopic methods. Studies have revealed that the presence of the dioctylamino and trifluoroacetyl groups significantly influences the molecular conformation and electronic structure, impacting the compound's optical and electronic properties (Sasaki et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, such as photoisomerization and interactions with amines, have been extensively studied. These reactions are crucial for the compound's applications in sensing technologies, where its ability to undergo reversible changes in structure or color in response to external stimuli is utilized. The compound's selective signaling for alkane diamines via kinetic effects is particularly notable (Mertz, Beil, & Zimmerman, 2003).

Physical Properties Analysis

The physical properties of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, such as its solubility, melting point, and stability, are key to its practical applications. Research has focused on understanding how the molecular structure affects these properties, with findings contributing to the optimization of the compound for specific uses (Lin et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, photochemical behavior, and interactions with other molecules, define the functional capabilities of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene. Its reactivity towards amines and the ability to undergo photoinduced isomerization are of particular interest for developing novel materials and sensors (Mohr & Grummt, 2004).

Applications De Recherche Scientifique

Optical and Electrochemical Detection of Amines : This compound has been used in the solution processing of optical and electrochemical dye sensors, especially for sensing different amine compounds. It shows a distinct optical response to a range of amines, making it suitable for detecting biogenic amines produced by degrading food products. It's also been used in electrochemical sensors with carbon nanotube–Nafion® composites for efficient amine detection in electrolytes (Lin et al., 2015).

Humidity Sensing : The compound, in combination with specific catalysts and polymers, has been developed into membranes for humidity measurements. These membranes exhibit changes in absorbance upon exposure to humid air, useful for long-term air humidity measurements (Mohr & Spichiger-Keller, 1998).

Kinetics and Thermodynamics of Amine and Diamine Signaling : It's been employed as a chemosensor in a dendrimer-based monomolecular imprinting system. The studies focused on understanding the kinetics and binding interactions with a range of amines and diamines (Mertz, Beil, & Zimmerman, 2003).

Optical Sensing of Alcohols : This azobenzene derivative has been used in creating chromogenic reactands for optical sensing of alcohols. When embedded in plasticised PVC membranes, it shows significant signal changes upon exposure to ethanol solutions (Mohr, Citterio, & Spichiger-Keller, 1998).

Photochemical Study for Amine Detection : The photochemical behavior of this compound has been studied, particularly for its application in optical sensors for detecting amines. The research provides insights into the compound's reactivity and stability under various conditions (Mohr & Grummt, 2004).

Propriétés

IUPAC Name |

1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDDSJZBINXBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431382 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene | |

CAS RN |

193154-07-3 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

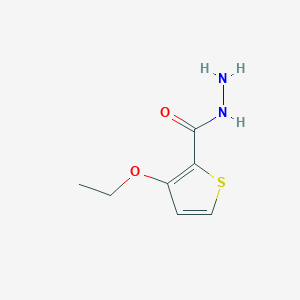

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)